2,5-Dimethoxyphenethyl alcohol

Description

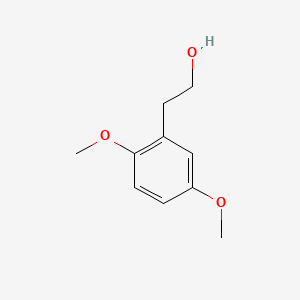

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVHWLFFMIWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225137 | |

| Record name | 2,5-Dimethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-19-8 | |

| Record name | 2,5-Dimethoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7417-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes for 2,5 Dimethoxyphenethyl Alcohol

Established Chemical Synthesis Pathways

Traditional methods for synthesizing 2,5-Dimethoxyphenethyl alcohol rely on well-established organic chemistry reactions, primarily involving the reduction of functionalized aromatic precursors or multi-step sequences starting from simpler aromatic compounds.

Reduction-Based Approaches from Aromatic Precursors

A primary and direct route to this compound involves the reduction of precursors where the ethyl side chain is at a higher oxidation state, such as a carboxylic acid, ester, or acetyl group. The choice of reducing agent is critical and is typically a powerful hydride donor.

Lithium aluminum hydride (LiAlH₄) is a strong and effective reagent for this transformation. masterorganicchemistry.com It readily reduces esters, such as ethyl 2,5-dimethoxyphenylacetate, to the corresponding primary alcohol. masterorganicchemistry.comgoogle.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com Similarly, 2,5-dimethoxyphenylacetyl chloride can be reduced to (2,5-dimethoxyphenyl)ethanol using a reducing agent like LiAlH₄. researchgate.net While not as potent, sodium borohydride (B1222165) (NaBH₄) can also be used for reducing aldehydes and ketones, but it is generally ineffective for reducing esters or carboxylic acids under standard conditions. masterorganicchemistry.com

The direct reduction of 2,5-dimethoxyphenylacetic acid is also feasible. The reduction of carboxylic acids requires a strong reducing agent, for which LiAlH₄ is a suitable choice. masterorganicchemistry.com

Multi-Step Synthesis Strategies

More frequently, the synthesis of this compound is accomplished through multi-step pathways that build the molecule from simpler, commercially available starting materials.

A common starting point is 1,4-dimethoxybenzene (B90301). One pathway involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid like anhydrous aluminum chloride to produce 2,5-dimethoxyacetophenone. google.comgoogle.com This ketone then undergoes a Willgerodt-Kindler reaction. wikipedia.orgunacademy.comorganic-chemistry.org In a documented procedure, 2,5-dimethoxyacetophenone is heated with sulfur and morpholine (B109124) to form a thiomorpholide, which is subsequently hydrolyzed with ethanolic sodium hydroxide (B78521) to yield 2,5-dimethoxyphenylacetic acid. google.com This acid is then esterified, for example, by refluxing with ethanol (B145695) and a catalytic amount of sulfuric acid, to produce ethyl 2,5-dimethoxyphenylacetate. google.com The final step is the reduction of this ester with LiAlH₄ to yield 2-(2,5-Dimethoxyphenyl)ethanol. google.com

An alternative route to the key intermediate, 2,5-dimethoxyphenylacetic acid, starts with the chloromethylation of 1,4-dimethoxybenzene using formaldehyde (B43269) and hydrogen halide. lookchem.com The resulting 2,5-dimethoxybenzyl chloride is then converted to 2-(2,5-dimethoxyphenyl)acetonitrile via a cyanation reaction. lookchem.com Subsequent hydrolysis of the nitrile group furnishes 2,5-dimethoxyphenylacetic acid, which can then be reduced to the target alcohol. lookchem.com

Novel Approaches and Methodological Advancements in Synthesis

Recent progress in synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These include the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in Alcohol Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often providing higher selectivity under milder conditions. For the synthesis of phenethyl alcohols, catalytic hydrogenation is a key technique.

The precursor ketone, 2,5-dimethoxyacetophenone, can be reduced via asymmetric transfer hydrogenation using tethered Ru(II)/TsDPEN catalysts, offering a pathway to chiral alcohols. acs.org While this provides the corresponding 1-phenylethanol (B42297) derivative, catalytic reduction of the acetyl group to an ethyl group (a Clemmensen or Wolff-Kishner reduction) followed by other modifications could be envisioned. sciencemadness.org More directly, catalytic hydrogenation of esters to alcohols represents a greener alternative to using metal hydrides. Ruthenium catalysts, such as Ru-MACHO, have been effectively used for the hydrogenation of various esters to alcohols. rsc.org This approach avoids the use of hazardous reagents like LiAlH₄ and reduces the process mass intensity (PMI), a key metric of green chemistry. rsc.org

Furthermore, the synthesis of the precursors themselves has benefited from catalysis. The Friedel-Crafts acylation of 1,4-dimethoxybenzene can be performed using solid acid catalysts like the cation exchange resin Amberlyst-15, which are superior to traditional, corrosive Lewis acids like AlCl₃ and are reusable. researchgate.net

Green Chemistry Principles in Preparative Routes

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com

A key application of these principles to the synthesis of this compound is the replacement of stoichiometric hydride reagents. The use of catalytic hydrogenation, as discussed above, is a prime example, significantly lowering the environmental impact compared to LAH or NaBH₄ reductions. rsc.org

Biocatalysis offers another promising green avenue. The enzymatic synthesis of related compounds, such as 1-phenylethyl alcohol and caffeic acid phenethyl ester, has been demonstrated using whole cells of baker's yeast or isolated enzymes like lipases. nih.govresearchgate.netrsc.org These reactions are often performed in aqueous media or green solvents like deep eutectic solvents, operate at mild temperatures, and can offer high selectivity. rsc.orgrsc.org For instance, an acyltransferase from Mycobacterium smegmatis has been used for the synthesis of 2-phenethyl acetate (B1210297) in water, a process that could be adapted for the target molecule's synthesis or its derivatives. rsc.org

Continuous flow processing is another advancement that enhances safety and efficiency. Developing a continuous flow reduction of a 2,5-dimethoxyphenylacetic acid ester, for instance, could offer better control over reaction parameters and higher productivity compared to traditional batch methods. acs.org

Optimization of Reaction Conditions and Yields in Preparative Chemistry

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters at each synthetic step.

In the multi-step synthesis starting from 2,5-dimethoxyacetophenone, specific conditions have been reported to achieve good yields. The esterification of 2,5-dimethoxyphenylacetic acid with ethanol and sulfuric acid catalyst under reflux with a Dean-Stark apparatus to remove water can produce the ethyl ester in 86% yield. google.com

Table 1: Reported Yields for a Multi-Step Synthesis of this compound google.com This table is based on a specific literature procedure and yields may vary.

| Step | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Willgerodt Reaction | 2,5-Dimethoxyacetophenone | Sulphur, Morpholine, NaOH (hydrolysis) | 2,5-Dimethoxyphenylacetic acid | 50% |

| 2. Esterification | 2,5-Dimethoxyphenylacetic acid | Ethanol, H₂SO₄ (cat.), Benzene (B151609) | Ethyl 2,5-dimethoxyphenylacetate | 86% |

| 3. Reduction | Ethyl 2,5-dimethoxyphenylacetate | LiAlH₄, Ether | This compound | Not explicitly stated in source, but LAH reductions of esters are typically high-yielding. |

For reduction steps using LiAlH₄, optimization involves ensuring strictly anhydrous conditions to prevent quenching the reagent and reducing yield. masterorganicchemistry.com The reaction temperature is also critical; while the initial addition is often done at low temperatures (e.g., 0 °C), the reaction may be gently warmed to ensure completion. acs.org

When using catalytic systems, optimization is key. For catalytic hydrogenations, parameters such as hydrogen pressure, reaction temperature, solvent, and catalyst loading (e.g., mol%) must be fine-tuned. rsc.org For instance, in the hydrogenation of a related fluorinated phenylacetate, a design of experiments (DoE) approach was used to identify the most significant parameters, ultimately achieving a 98% yield with a very low ruthenium catalyst loading of 0.065 mol% in a continuous flow system. rsc.org Such systematic optimization approaches are crucial for developing robust and high-yielding industrial processes.

2,5 Dimethoxyphenethyl Alcohol As a Precursor and Intermediate in Organic Synthesis

Synthesis of Analogues and Derivatives of 2,5-Dimethoxyphenethyl Alcohol

The functional groups of this compound—the hydroxyl group and the activated aromatic ring—allow for numerous modifications, leading to a diverse range of derivatives.

Halogenated Derivatives

The synthesis of halogenated derivatives of this compound is a key strategy for creating compounds with modified properties. Halogenation typically occurs on the aromatic ring, often directed by the existing methoxy (B1213986) groups. For instance, the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is a well-known halogenated phenethylamine (B48288). researchgate.net The synthesis of its metabolites has involved the chemical preparation of the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol. researchgate.netresearchgate.net

The synthesis of related halogenated structures, such as bk-2C-B HCl (the hydrochloride salt of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone), involves introducing bromine at the 4-position of the ring. General synthetic strategies for stereoselective halogenation are critical in natural product synthesis and can be applied to create specific isomers of halogenated compounds. nih.gov These methods include diastereoselective dichlorination of allylic alcohols and site-selective opening of epoxides to form halohydrins. nih.gov

Sulfide (B99878) Derivatives

Sulfide derivatives of this compound can be prepared through multi-step synthetic sequences. One documented method involves using 2,5-dimethoxybenzenesulfonyl chloride as the initial raw material. google.com This starting material is reduced with zinc powder under acidic conditions to yield 2,5-dimethoxythiophenol. google.com The resulting thiophenol is then condensed with bromoethane (B45996) in an alkaline environment to produce 2,5-dimethoxyphenethyl sulfide as a yellow, oily liquid. google.com

This sulfide derivative serves as a valuable intermediate for further functionalization. For example, it can be used to synthesize 2,5-dimethoxy-4-ethylthiobenzaldehyde. google.com This aldehyde can then be transformed into other derivatives, such as 2,5-dimethoxy-4-ethylthiophenethylamine hydrochloride, a potential intermediate for pharmaceuticals targeting neurological diseases. google.com

Table 1: Synthesis of 2,5-Dimethoxyphenethyl Sulfide

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2,5-Dimethoxybenzenesulfonyl chloride | Zinc powder, Acid | 2,5-Dimethoxythiophenol |

Glucuronic Acid Conjugates (in a Chemical Synthesis Context)

In a chemical synthesis context, glucuronic acid conjugates of this compound derivatives have been successfully prepared. These syntheses are important for producing analytical standards to study metabolic pathways. A notable example is the synthesis of the β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol, a metabolite of the halogenated derivative 2C-B. researchgate.netresearchgate.net This synthesis was achieved using methyl 2,3,4-tri-Ο-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as the glucuronyl donor. researchgate.netresearchgate.net The reaction was catalyzed by the Lewis acid boron trifluoride diethylether complex. researchgate.netresearchgate.net The use of acyl-protected glucuronate intermediates is a common and effective strategy, as the protecting groups can be removed by base-catalyzed hydrolysis after the coupling reaction. psu.edu

Phenethylamine Derivatives: Synthetic Strategies and Structural Modifications

This compound is a precursor to the parent phenethylamine of its class, 2,5-dimethoxyphenethylamine (2C-H), and its various N-substituted derivatives. A common synthetic route to these phenethylamines involves the reduction of β-nitrostyrene intermediates. mdpi.com For example, 2,5-dimethoxybenzaldehyde (B135726) can undergo a Henry reaction with nitromethane (B149229) to form 2,5-dimethoxy-β-nitrostyrene. mdpi.com This intermediate is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) to yield 2,5-dimethoxyphenethylamine. mdpi.com

Further structural modifications can be made. N-benzyl derivatives, for instance, are synthesized via reductive amination, where the phenethylamine is reacted with a substituted benzaldehyde, followed by reduction of the resulting imine with an agent like sodium borohydride (B1222165). nih.gov Another strategy involves using a protecting group. 2,5-dimethoxyphenethylamine can be reacted with phthalic anhydride (B1165640) to form N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide, which serves as a precursor for further modifications, such as iodination, before the amine is liberated via hydrolysis.

Table 2: Synthetic Strategies for Phenethylamine Derivatives

| Strategy | Key Intermediate(s) | Key Reagents | Final Product Class |

|---|---|---|---|

| Nitrostyrene Reduction | 2,5-Dimethoxy-β-nitrostyrene | LiAlH₄ | 2,5-Dimethoxyphenethylamines |

| Reductive Amination | Imine (Schiff base) | NaBH₄, Substituted Benzaldehyde | N-Benzyl Phenethylamines |

Pyrrole (B145914) Dyads and Related Heterocyclic Compounds

Derivatives of this compound are employed in the synthesis of heterocyclic compounds, such as pyrrole dyads. beilstein-journals.orgnih.gov A series of pyrroles functionalized at the 3-position with a p-dimethoxybenzene unit, connected by various linkers, have been synthesized. researchgate.net Specifically, 3-(2,5-dimethoxyphenethyl)-1H-pyrrole was prepared via a multi-step sequence. beilstein-journals.orgnih.gov The synthesis started with 2,5-dimethoxyphenyl bromide, which was converted to an ethynyl (B1212043) derivative and coupled with a protected 3-iodopyrrole using a Sonogashira reaction. beilstein-journals.orgnih.gov The resulting acetylene (B1199291) linker was then reduced with hydrogen over a palladium on carbon (Pd/C) catalyst to form the desired ethyl-linked pyrrole dyad. beilstein-journals.orgnih.gov The synthesis of such heterocyclic systems is of interest for developing redox-active materials. researchgate.net

Utilization in the Synthesis of Complex Organic Architectures

The core structure derived from this compound serves as a building block for more intricate molecular frameworks. While direct examples are specific, the utility of closely related phenethyl alcohols in constructing complex architectures highlights the potential applications. For example, the total synthesis of bulgaramine, a benzindenoazepine alkaloid, was accomplished starting from 3,4-dimethoxyphenethyl alcohol. nih.gov A key step in this synthesis was an intramolecular cyclopentannulation reaction of a Fischer aminocarbene complex, demonstrating how the phenethyl moiety can be elaborated into fused ring systems. nih.gov Similarly, 3,4-dimethoxyphenethylamine (B193588) has been used in the multicomponent synthesis of 1,4-thienodiazepine-2,5-diones, showcasing the role of this scaffold in creating complex heterocyclic structures. nih.gov These examples underscore the value of the phenethyl alcohol framework as a versatile starting point for accessing complex organic architectures in medicinal and materials chemistry. bloomtechz.com

Role in Multi-Step Reaction Sequences and Cascades

This compound is a significant building block in organic synthesis, primarily valued for its role as a precursor and intermediate in the construction of more complex molecular architectures. ontosight.ai Its structure, featuring a reactive hydroxyl group and a methoxy-activated phenyl ring, allows for a variety of chemical transformations. This makes it a key starting point in multi-step reaction sequences designed to produce a range of target compounds, particularly substituted phenethylamines. wikipedia.orgnih.gov The compound's utility is demonstrated in its incorporation into synthetic pathways that involve sequential reactions, where the product of one step becomes the substrate for the next. udel.edu

The strategic position of the two methoxy groups on the phenyl ring influences the regioselectivity of subsequent reactions, such as electrophilic substitution. The primary alcohol functional group is readily converted into other functionalities, including aldehydes, halides, or tosylates, paving the way for further molecular elaboration.

A notable application of this compound is as an intermediate in the synthesis of phenethylamine compounds. nih.gov For instance, it serves as a precursor to 2,5-dimethoxyphenethylamine (2C-H), which is itself a foundational intermediate for a wider class of 4-substituted 2,5-dimethoxyphenethylamines. wikipedia.org The conversion of the alcohol to the amine sets off a cascade of potential subsequent reactions, allowing for the introduction of various substituents onto the aromatic ring.

Furthermore, derivatives of this compound are synthesized for specific applications in metabolic research. The targeted synthesis of metabolites, such as glucuronide conjugates, relies on multi-step sequences where the alcohol moiety is a key site for conjugation. researchgate.net For example, the brominated analogue, 4-bromo-2,5-dimethoxyphenylethyl alcohol, can be synthesized from this compound and is used to prepare analytical standards for metabolism studies of related compounds. researchgate.netontosight.ai

The table below outlines key multi-step sequences involving this compound and its direct derivatives.

| Starting Material | Reaction Type / Key Step(s) | Intermediate / Product | Significance of Sequence |

| This compound | Electrophilic Aromatic Bromination | 4-Bromo-2,5-dimethoxyphenylethyl alcohol | Synthesis of a key intermediate for more complex phenethylamines. ontosight.ai |

| This compound | Conversion to Leaving Group (e.g., Tosylation), followed by Nucleophilic Substitution (Amination) | 2,5-Dimethoxyphenethylamine (2C-H) | Formation of the parent compound for the 2C family of phenethylamines. wikipedia.org |

| 4-Bromo-2,5-dimethoxyphenylethyl alcohol | Glycosylation (with a glucuronyl donor and Lewis acid catalyst) | β-D-Glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol | Targeted synthesis of a specific metabolite for use as an analytical standard in metabolic studies. researchgate.net |

These pathways highlight the role of this compound not just as a static precursor, but as a dynamic intermediate whose functional groups can be sequentially manipulated to achieve a desired, often complex, final product. The ability to control these transformations is central to its utility in multi-step organic synthesis.

Mechanistic Investigations and Reaction Chemistry of 2,5 Dimethoxyphenethyl Alcohol

Pyrolysis Mechanisms and Thermal Decomposition Pathways

While specific studies on the pyrolysis of 2,5-Dimethoxyphenethyl alcohol are not extensively documented, the thermal decomposition pathways can be inferred from related structures, such as ethanol (B145695). The pyrolysis of ethanol proceeds at high temperatures (1232 K to 1525 K) and involves the formation of various smaller molecules and radical species. researchgate.net For this compound, thermal decomposition is expected to initiate with the homolytic cleavage of the C-C bond between the alpha and beta carbons relative to the hydroxyl group, or the C-O bond of the methoxy (B1213986) groups. The stability of the resulting benzylic and phenoxy radicals would influence the predominant fragmentation pattern. Key anticipated products from such pathways would include 2,5-dimethoxystyrene, formaldehyde (B43269), and various substituted benzene (B151609) derivatives.

A comparative analysis of the thermal decomposition of butylated hydroxytoluene (BHT) and its peroxide derivative (BHTOOH) shows that the presence of oxygen significantly lowers the decomposition temperature. nih.gov The initial reaction temperature for BHTOOH is 375.2 K, while BHT decomposes in the range of 445.8 K–524.0 K. nih.gov This suggests that any peroxidic impurities in this compound could lead to decomposition at lower temperatures.

Table 1: Anticipated Major Products from the Pyrolysis of this compound

| Product | Chemical Formula | Molar Mass ( g/mol ) |

| 2,5-Dimethoxystyrene | C₁₀H₁₂O₂ | 164.20 |

| Formaldehyde | CH₂O | 30.03 |

| 1,4-Dimethoxybenzene (B90301) | C₈H₁₀O₂ | 138.16 |

| Methane | CH₄ | 16.04 |

Oxidation Reactions and Pathways

The oxidation of this compound, a primary alcohol, can yield either the corresponding aldehyde (2,5-dimethoxyphenylacetaldehyde) or carboxylic acid (2,5-dimethoxyphenylacetic acid), depending on the oxidizing agent used. youtube.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and triethylamine), will typically halt the oxidation at the aldehyde stage. youtube.com Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the initially formed aldehyde to the carboxylic acid. youtube.com

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. This is followed by an E2-like elimination reaction where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of the chromium species.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

| Pyridinium chlorochromate (PCC) | 2,5-Dimethoxyphenylacetaldehyde | Aldehyde |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2,5-Dimethoxyphenylacetaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 2,5-Dimethoxyphenylacetic acid | Carboxylic Acid |

| Chromic acid (H₂CrO₄) | 2,5-Dimethoxyphenylacetic acid | Carboxylic Acid |

Dehydroxylation and Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group (as hydroxide (B78521), OH⁻). Therefore, direct nucleophilic substitution is generally not feasible. youtube.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an alkyloxonium ion, which can then depart as a neutral water molecule. libretexts.orgyoutube.com

The subsequent nucleophilic attack can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the alcohol. For a primary alcohol like this compound, the Sₙ2 mechanism is generally favored to avoid the formation of an unstable primary carbocation. youtube.com In an Sₙ2 reaction, a nucleophile directly attacks the carbon atom bonded to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral.

Common reagents for converting primary alcohols to alkyl halides include hydrogen halides (HBr, HCl), thionyl chloride (SOCl₂), and phosphorus tribromide (PBr₃). youtube.comlibretexts.org The reaction with thionyl chloride and phosphorus tribromide also proceeds through an Sₙ2 mechanism after the formation of an intermediate chlorosulfite or dibromophosphite ester, respectively. libretexts.org

Radical Reactions and Intermediate Formations

This compound can participate in radical reactions, particularly when subjected to conditions that promote homolytic bond cleavage. For instance, in the presence of radical initiators, the C-H bonds or the O-H bond can undergo homolysis.

A relevant study on the radical bromination of β-aryl alcohols using N-bromosuccinimide (NBS) and thiourea (B124793) suggests a potential pathway for this compound. nih.gov This reaction proceeds with retention of configuration and involves the formation of a spiro nih.govoctadienyl radical intermediate. nih.gov This intermediate is formed through a 1,2-aryl migration, which is stabilized by the phenyl ring. nih.gov A similar mechanism could be envisioned for this compound, where the dimethoxyphenyl group would migrate.

Furthermore, studies on the electrochemical reduction of related 2,5-dimethoxy nitrobenzenes have shown the generation of relatively stable nitro radical anions. researchgate.net This indicates that the 2,5-dimethoxyphenyl moiety can stabilize radical intermediates, a property that would influence the radical chemistry of this compound.

Acid- and Base-Catalyzed Transformations

In the presence of strong acids, this compound can undergo dehydration to form 2,5-dimethoxystyrene. The mechanism for this elimination reaction for a primary alcohol typically follows an E2 pathway. libretexts.org The first step is the protonation of the hydroxyl group to form a good leaving group (water). Then, a base (such as the conjugate base of the acid or another alcohol molecule) removes a proton from the adjacent carbon, leading to the concerted elimination of water and the formation of a double bond. libretexts.org

Under certain acidic conditions, particularly with Brønsted acids, intramolecular cyclization reactions can occur. Chiral Brønsted acids have been shown to catalyze the asymmetric intramolecular hydroalkoxylation of unbiased olefins, which proceeds through the activation of the double bond by the acid. While this compound itself does not have an olefinic group for this specific reaction, acid catalysis can promote other intramolecular transformations involving the electron-rich aromatic ring.

Base-catalyzed reactions of this compound are less common as the hydroxyl group is not acidic enough to be readily deprotonated by common bases. However, very strong bases could deprotonate the alcohol to form an alkoxide, which could then act as a nucleophile in subsequent reactions.

Advanced Analytical and Spectroscopic Characterization in Research of 2,5 Dimethoxyphenethyl Alcohol

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic methods are fundamental for separating 2,5-Dimethoxyphenethyl alcohol from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In research contexts, GC-MS is employed for both qualitative identification and quantitative analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Research has shown that related phenethylamine (B48288) compounds can be analyzed effectively using GC-MS, often after a derivatization step to increase volatility. nih.gov For instance, the metabolism of similar compounds has been studied by analyzing urine samples using GC-MS in selected ion monitoring (SIM) mode, which increases sensitivity and specificity. nih.gov The thermal conditions of the GC inlet can sometimes cause degradation of related N-hydroxybenzyl phenethylamines, leading to misidentification, highlighting the importance of carefully optimized analytical methods. researchgate.net

A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) utilized GC-MS for the identification and quantification of its metabolites in urine. nih.gov This study revealed that 4-bromo-2,5-dimethoxyphenylethyl alcohol was one of the detected metabolites, demonstrating the utility of GC-MS in tracking the biotransformation of related compounds. nih.gov

Table 1: GC-MS Data for Analogs of this compound

| Compound | Matrix | Key Findings | Reference |

|---|---|---|---|

| 4-bromo-2,5-dimethoxyphenylethyl alcohol (Metabolite of 2C-B) | Human Urine | Identified and quantified as a metabolite of 2C-B. | nih.gov |

| 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol (Metabolite of 2C-T-2) | Rat Urine | Identified as a metabolite of 2C-T-2 after intraperitoneal administration. | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. The separation is based on the compound's affinity for the stationary and mobile phases.

A typical HPLC method for a related compound, 2,5-dimethoxybenzyl alcohol, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com HPLC methods are scalable and can be used for preparative separation to isolate impurities. sielc.com The separation of various phenylethanoid glycosides and their hydrolysis products, including 3,4-dimethoxyphenethyl alcohol, has been achieved using HPLC with a C18 column and a mobile phase containing methanol (B129727) and phosphoric acid water with a modifier. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex biological samples. Research on related new psychoactive substances has demonstrated the effectiveness of LC-MS/MS for their identification and quantification in serum and urine. researchgate.net

Table 2: HPLC Method Parameters for Related Compounds

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxybenzyl alcohol | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |

| 3,4-Dimethoxyphenethyl alcohol | YMC-Pack ODS-A C18 | Methanol, 0.1% Phosphoric Acid in Water, 60 mM Tetrabutylammonium Bromide | UV at 290 nm | akjournals.comresearchgate.net |

Capillary Electrophoresis (CE) for Chemical Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high separation efficiency, short analysis times, and low sample volume requirements. researchgate.net

CE has been successfully applied to the separation of various phenethylamine designer drugs. 140.122.64 Methods have been developed using native fluorescence and light-emitting diode-induced fluorescence detection. 140.122.64 For enhanced sensitivity, techniques like sweeping-MEKC (micellar electrokinetic chromatography) can be employed. 140.122.64 The coupling of CE with high-resolution mass spectrometry (CE-HRMS) has emerged as a valuable tool for the toxicological screening of new psychoactive substances, including phenethylamines, in biological samples like urine. researchgate.netnih.gov This approach allows for the rapid detection and identification of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl chain, the hydroxyl proton, and the methoxy (B1213986) protons. The chemical shifts, splitting patterns, and integration of these signals provide a complete picture of the molecule's structure. For instance, in related dimethoxyphenethyl compounds, the methoxy protons typically appear as singlets around 3.8 ppm.

NMR is also a powerful technique for purity assessment. purity-iq.com Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. researchgate.net This method is advantageous as it is inherently quantitative and often requires minimal sample preparation. purity-iq.comresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 6.7-7.2 | Multiplet | 3H |

| -CH₂-Ar | ~2.8 | Triplet | 2H |

| -CH₂-OH | ~3.8 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

| -OCH₃ | ~3.8 | Singlet | 6H |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Chemical Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org Characteristic C-O stretching vibrations for the alcohol and the ether groups would appear in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the dimethoxy-substituted benzene (B151609) ring. The methoxy groups act as auxochromes, shifting the absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum of poly(2,5-dimethoxyaniline), a related polymer, shows characteristic absorption peaks that are influenced by the solvent environment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.22 g/mol ). The fragmentation pattern would provide further structural confirmation. A prominent fragment would likely be the benzylic cation formed by cleavage of the C-C bond adjacent to the aromatic ring, resulting in a fragment at m/z 151.

Electrospray ionization (ESI) is a softer ionization technique often used in conjunction with liquid chromatography. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z 183.1. uni.lu High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Table 4: Predicted Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Ionization Technique |

|---|---|---|

| 182 | [M]⁺ (Molecular Ion) | EI |

| 183 | [M+H]⁺ (Protonated Molecule) | ESI |

| 151 | [M - CH₂OH]⁺ | EI |

| 165 | [M+H-H₂O]⁺ | ESI |

Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on instrumental conditions.

Development and Validation of Novel Analytical Methodologies for Detection and Analysis

The detection and quantification of this compound in various matrices necessitate the development and validation of robust and sensitive analytical methodologies. While specific validated methods exclusively for this compound are not extensively documented in publicly available research, the analytical principles and techniques applied to structurally similar phenethylamines and their precursors provide a strong framework for establishing such methods. The development process typically focuses on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), due to their high resolution and sensitivity.

The validation of these analytical methods is crucial to ensure the reliability and accuracy of the results. This is generally performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), which outlines specific validation parameters that must be evaluated. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Chromatographic Method Development

The development of a new analytical method for this compound would involve a systematic approach to optimize the separation and detection of the analyte. For an HPLC method, this would include the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Based on the analysis of related compounds, a reversed-phase C18 column is often suitable for separating phenethylamines. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, with the gradient or isocratic elution optimized to achieve a good peak shape and resolution from potential interferences. For instance, a study on the separation of various phenethyl alcohols, including the structural isomer 3,4-dimethoxyphenethyl alcohol, utilized a mobile phase of methanol and 0.1% formic acid with a C18 column, achieving good separation. akjournals.comresearchgate.net

For GC-MS analysis, the development would focus on selecting the appropriate capillary column, temperature program for the oven, and mass spectrometer parameters. Derivatization is a common strategy in the GC-MS analysis of compounds with active hydrogens, such as alcohols and amines, to improve their volatility and chromatographic behavior. nih.gov However, direct analysis without derivatization is also possible. The mass spectrometer would be operated in either full scan mode for qualitative identification based on the mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Validation Parameters and Acceptance Criteria

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. The key validation parameters are defined as follows:

Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest and not from other components in the sample matrix, such as impurities or related compounds. scioninstruments.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations. scioninstruments.com

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scioninstruments.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery. researchgate.net

Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). researchgate.net

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

The following interactive data table summarizes the typical validation parameters and their common acceptance criteria for a new analytical method for this compound, based on general guidelines and methods for similar compounds.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte should be demonstrated. No interference at the retention time of the analyte. |

| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Percent recovery typically between 98.0% and 102.0%. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. |

| Precision (Intermediate) | Within-laboratory variations: different days, different analysts, different equipment, etc. | Relative Standard Deviation (RSD) ≤ 3%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | Capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should be within acceptable limits when parameters like mobile phase composition, pH, and temperature are varied slightly. |

The development and validation of such analytical methodologies are essential for quality control in manufacturing, for research purposes to understand its properties and for forensic analysis. While a specific validated method for this compound is not readily found in the literature, the established protocols for similar compounds provide a clear and reliable path for its development and validation.

Theoretical and Computational Studies on 2,5 Dimethoxyphenethyl Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Applications)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy.

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. DFT calculations are a primary tool for obtaining this information.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

While direct DFT studies on 2,5-dimethoxyphenethyl alcohol are not widely published, research on closely related structures provides valuable insights. For instance, a DFT study on hydroquinone-pyrrole dyads, including a derivative, 3-(2,5-dimethoxyphenethyl)-1H-pyrrole, calculated the HOMO-LUMO gap to understand electronic properties. beilstein-journals.org This study found that the ethyl linker between the 2,5-dimethoxyphenyl group and the pyrrole (B145914) ring prevents electronic conjugation between the two aromatic systems, resulting in a HOMO-LUMO gap similar to that of unconjugated p-dimethoxybenzene. beilstein-journals.org This suggests that the reactivity of the 2,5-dimethoxyphenyl moiety in this compound is largely independent of the ethanol (B145695) side chain.

Computational methods like DFT can also generate molecular electrostatic potential (MEP) maps. cellulosechemtechnol.ro These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental for predicting how the molecule will interact with other reagents. cellulosechemtechnol.ro For phenethyl alcohols, the oxygen atom of the hydroxyl group and the methoxy (B1213986) groups are expected to be electron-rich negative regions, while the hydroxyl hydrogen is an electron-poor positive region.

Table 1: Predicted Electronic Properties of Related Dimethoxy-substituted Aromatic Compounds

| Compound/System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 3-(2,5-dimethoxyphenethyl)-1H-pyrrole | DFT | HOMO-LUMO gap similar to p-dimethoxybenzene, indicating lack of conjugation through the ethyl linker. | beilstein-journals.org |

| Monolignol Alcohols (Sinapyl, Coniferyl, p-Coumaryl) | DFT/B3LYP/6-31G(d,p) | Computed HOMO and LUMO energies confirmed charge transfer within the molecules; MEP maps identified reactive sites. | cellulosechemtechnol.ro |

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectra. schrodinger.com These predictions are valuable for confirming molecular structures by comparing theoretical spectra with experimental data. beilstein-journals.org

DFT methods, often combined with Gauge-Including Atomic Orbitals (GIAO), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus. schrodinger.comnih.gov Studies on various organic molecules have shown that these computational approaches can achieve mean absolute errors as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C chemical shifts. nih.gov For derivatives of this compound, DFT calculations have shown good agreement with experimental spectroscopic data, aiding in structural confirmation. beilstein-journals.org

Similarly, DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. This involves calculating the second derivatives of the energy with respect to atomic displacements. The predicted spectrum can help assign experimental IR bands to specific vibrational modes of the molecule.

Molecular Modeling and Simulation Approaches (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. biotechrep.irmdpi.com This approach allows researchers to observe conformational changes and intermolecular interactions in a simulated environment, providing insights into the dynamic behavior of molecules like this compound. sfu.ca

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their subsequent movements. mdpi.com This can reveal, for example, how the flexible ethyl alcohol side chain of this compound moves and rotates in different solvents or how the molecule interacts with a biological target, such as a receptor binding pocket. mdpi.comescholarship.org By tracking properties like the root mean square deviation (RMSD) and radius of gyration (Rg), simulations can assess the stability of the molecule and its complexes. biotechrep.ir

While specific MD simulations for this compound are not prominent in the literature, the technique has been applied to understand the activation mechanisms of receptors by structurally related phenethylamine (B48288) derivatives. schrodinger.com Such studies provide a framework for how MD could be used to investigate the interactions of this compound at a molecular level.

Prediction of Reaction Pathways and Energetics

Computational chemistry, particularly DFT, is a powerful tool for mapping out potential reaction pathways and calculating their associated energy changes. This allows for the prediction of the most likely mechanisms for a molecule's synthesis or decomposition. ncsu.edumdpi.com

For example, a theoretical study on the pyrolysis of a lignin (B12514952) model compound investigated the decomposition pathways of a structurally similar molecule, 3,5-dimethoxyphenethyl alcohol. ncsu.edu Using DFT calculations, researchers identified several possible reaction pathways, including homolysis (bond-breaking) and concerted decomposition mechanisms. They calculated the energy barriers for each step, revealing which pathways are kinetically favored. The study found that Cα-Cβ bond homolysis was a secondary pyrolysis pathway for the lignin dimer, leading to the formation of 3,5-dimethoxyphenethyl alcohol. ncsu.edu The energy barrier for its subsequent decomposition was also calculated. ncsu.edu

This type of analysis can be applied to predict how this compound might be formed from precursors or how it might degrade under certain conditions. For instance, the conversion of alcohols into other functional groups, such as alkenes (dehydration) or alkyl halides, involves specific intermediates and transition states whose energies can be calculated to understand the reaction mechanism (e.g., SN1, SN2, E1, E2). libretexts.org

Table 2: Calculated Energy Barriers for Reactions of a Related Phenethyl Alcohol

| Reactant/Intermediate | Product | Reaction Type | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| Lignin Dimer Intermediate (M8) | 3,5-Dimethoxyphenethyl alcohol (M9) | Concerted Decomposition | 436.1 | ncsu.edu |

Conformational Analysis and Molecular Structure Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for converting between them. The flexible ethyl alcohol side chain in this compound can adopt various conformations due to rotation around its single bonds.

Computational studies on the closely related molecule 3,4-dimethoxyphenethyl bromide have shown that the most stable conformation places the terminal group (in that case, bromine) in an anti-periplanar arrangement relative to the aromatic ring, which minimizes steric hindrance. Theoretical calculations can also estimate the rotational barriers around the C-C bonds in the ethyl chain, revealing the energy cost of moving from one staggered conformation to another.

Environmental Fate and Chemical Degradation Studies Non Biological Context

Photochemical and Oxidative Degradation Pathways

A study on the photodegradation of 1,2-, 1,3-, and 1,4-dimethoxybenzene (B90301) (DMOB) isomers revealed that these compounds undergo enhanced degradation in ice and at the air-ice interface compared to aqueous solutions. copernicus.org This suggests that the environmental matrix can significantly influence the photochemical fate of such compounds. The primary mechanism of degradation is direct photolysis, where the molecule absorbs light and undergoes a chemical transformation. The study found that the quantum yields, a measure of the efficiency of a photochemical process, for DMOB isomers were significantly larger at the air-ice interface. copernicus.org It is plausible that 2,5-Dimethoxyphenethyl alcohol would exhibit similar behavior, with its degradation rate being dependent on the medium.

The presence of two methoxy (B1213986) groups on the benzene (B151609) ring in this compound makes it susceptible to oxidative degradation. Studies on other aromatic compounds have shown that electron-donating groups, like methoxy groups, can influence the rate of degradation by hydroxyl radicals. sci-hub.se These highly reactive radicals are ubiquitous in the atmosphere and aquatic environments and are major drivers of the degradation of organic pollutants. The reaction of •OH with the aromatic ring is likely to be a primary degradation pathway, leading to the formation of hydroxylated and other oxidized products.

Furthermore, research on the degradation of 2,5-di-tert-butyl-1,4-dimethoxybenzene, a structurally related compound, indicated that decomposition can occur at the alkoxy groups under certain conditions. osti.gov This suggests that the methoxy groups in this compound could be a site of oxidative attack, leading to demethylation and the formation of corresponding phenolic compounds.

The following table summarizes the potential photochemical degradation parameters for this compound based on data for related dimethoxybenzene isomers.

| Parameter | Value (for Dimethoxybenzene Isomers) | Implication for this compound |

| Photodegradation Enhancement at Air-Ice Interface | 15- to 30-fold increase compared to aqueous solution copernicus.org | Enhanced degradation is expected in frozen environments. |

| Primary Photodegradation Mechanism | Direct photolysis with increased quantum yields at interfaces copernicus.org | Direct absorption of sunlight is likely a key degradation driver. |

| Susceptibility to Oxidative Attack | High, due to electron-donating methoxy groups sci-hub.se | Rapid degradation by hydroxyl radicals is anticipated. |

| Potential Degradation Site | Alkoxy groups osti.gov | Demethylation is a probable degradation pathway. |

Chemical Stability under Various Environmental Conditions

The chemical stability of this compound is influenced by environmental factors such as pH and temperature. Based on its chemical structure, which includes an alcohol functional group and ether linkages, its stability can be inferred.

The ether linkages of the methoxy groups are generally stable to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, particularly at elevated temperatures, acid-catalyzed cleavage of the ether bonds may occur, though this is typically a slow process under environmentally relevant conditions.

The following table outlines the expected stability of this compound under different conditions.

| Condition | Expected Stability | Rationale |

| Neutral pH (6-8) | Stable | Ether and alcohol functional groups are generally stable at neutral pH. |

| Acidic pH (< 6) | Potentially slow degradation | Possibility of slow acid-catalyzed hydrolysis of the ether linkages over long periods. |

| Alkaline pH (> 8) | Generally stable | Ether and alcohol functional groups are stable under alkaline conditions. |

| Varying Temperature | Degradation rate increases with temperature | As with most chemical reactions, higher temperatures will accelerate degradation processes like oxidation and potential hydrolysis. |

Emerging Research Applications and Future Directions

Use as a Chemical Standard or Reference Material in Analytical Chemistry

While 2,5-Dimethoxyphenethyl alcohol may not be as widely recognized as a primary certified reference material, its importance as a chemical standard is growing, particularly in the fields of forensic science and pharmacology. In these analytical domains, the compound serves as a crucial reference material for the identification and quantification of metabolites of psychoactive substances. For instance, it has been identified as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a psychoactive drug. ojp.gov The availability of pure this compound is essential for developing and validating analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to accurately detect and measure its presence in biological samples like urine. ojp.gov This allows forensic toxicologists and researchers to understand the metabolic pathways of such psychoactive compounds in the human body. ojp.gov

The utility of related dimethoxy-substituted aromatic alcohols as internal standards in analytical procedures further underscores the potential of this compound in this capacity. For example, 2,5-dimethoxybenzyl alcohol has been demonstrated as a convenient self-indicating standard for the determination of organolithium reagents. Although a different molecule, this application within the same chemical family points to the inherent chemical properties that make these compounds suitable for standardization purposes in specific chemical reactions.

Below is a table summarizing the key analytical applications and the role of this compound.

| Analytical Application | Role of this compound | Relevant Analytical Techniques |

| Forensic Toxicology | Reference material for metabolite identification | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Pharmacokinetic Studies | Standard for quantification in biological matrices | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Metabolic Research | Tool to study enzymatic pathways (e.g., monoamine oxidase) | In vitro and in vivo metabolic assays |

Applications in Materials Science (e.g., Molecularly Imprinted Polymers for Chemical Recognition)

The unique structural features of this compound make it and its derivatives valuable building blocks in materials science, most notably in the development of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers engineered to have binding sites with high selectivity for a specific target molecule. researchgate.netrsc.org The phenethylamine (B48288) backbone, present in this compound, is a common structural motif in many biologically active compounds, making it an important target for selective recognition and extraction. mdpi.comnih.gov

Research into MIPs has demonstrated the successful creation of selective recognition materials for phenethylamine-based compounds. mdpi.comrsc.org For example, MIPs have been synthesized to target 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a molecule structurally very similar to this compound. researchgate.netipp.pt In these studies, a template molecule (like 2C-B) is used to create cavities in a polymer matrix that are complementary in size, shape, and chemical functionality. researchgate.net The alcohol group in this compound can form hydrogen bonds with functional monomers like methacrylic acid during the polymerization process, which is a common strategy in non-covalent molecular imprinting. researchgate.net

These specialized polymers have significant potential in various applications:

Solid-Phase Extraction: MIPs can be used as sorbents to selectively extract specific compounds from complex mixtures, such as biological fluids or environmental samples. d-nb.info

Chemical Sensors: By incorporating MIPs into sensor platforms, it is possible to create devices that can detect the presence of the target molecule with high specificity.

Drug Delivery: The selective binding properties of MIPs are being explored for controlled and targeted drug release systems. nih.gov

The table below details the components and findings of a representative study on MIPs for a related phenethylamine.

| Component | Description |

| Template Molecule | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) researchgate.netipp.pt |

| Functional Monomer | Methacrylic acid (MAA) researchgate.netipp.pt |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) researchgate.net |

| Polymerization Method | Thermal and microwave-assisted polymerization researchgate.netipp.pt |

| Key Finding | The resulting MIP showed high selectivity and a significant imprinting factor, demonstrating its potential for selective recognition of the target molecule. researchgate.netipp.pt |

New Horizons in Synthetic Chemistry Involving this compound

This compound serves as a versatile intermediate in the synthesis of more complex molecules, opening up new avenues in synthetic chemistry. Its chemical structure allows for a variety of transformations, making it a valuable starting material for creating novel compounds with potential applications in pharmaceuticals and materials science.

One area of emerging interest is its use in palladium-catalyzed cross-coupling reactions. For instance, derivatives of this compound have been utilized in Sonogashira cross-coupling reactions to synthesize complex heterocyclic structures. researchgate.net These types of reactions are fundamental in medicinal chemistry for building the carbon skeleton of new drug candidates. A notable application has been the large-scale synthesis of a novel antimitotic agent, where a derivative of 2,5-dimethoxyphenethylamine was a key structural component. researchgate.net

Furthermore, the chemical scaffold of this compound is found in the structure of intermediates for the synthesis of various pharmaceutical compounds. For example, it is related to intermediates in the synthesis of Midodrine HCl, a vasopressor agent. google.com Novel synthetic routes are continuously being developed to improve yields and reduce by-products, and the use of intermediates derived from the 2,5-dimethoxyphenyl structure is central to these efforts. google.com

The table below summarizes some of the novel synthetic applications of this compound and its derivatives.

| Synthetic Application | Reaction Type | Significance |

| Synthesis of a potent antimitotic agent | Sonogashira cross-coupling | Demonstrates utility in complex molecule synthesis for medicinal chemistry. researchgate.net |

| Synthesis of Midodrine HCl intermediates | Friedel-Crafts acylation, azidation, reduction | Highlights its role in creating more efficient and cost-effective synthetic pathways for existing drugs. google.com |

| Preparation of hydroquinone-pyrrole dyads | Suzuki-Miyaura cross-coupling | Shows its versatility in creating novel materials with interesting electronic properties. |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique properties of this compound and its derivatives are fostering research that bridges traditional chemical disciplines with other scientific fields, such as medicinal chemistry, neurobiology, and materials science.

In the realm of medicinal chemistry , the phenethylamine scaffold is a well-established pharmacophore found in many neurotransmitters and psychoactive compounds. This makes this compound and its analogues interesting candidates for the design and synthesis of novel ligands for various receptors in the central nervous system, such as serotonin (B10506) and sigma receptors. acs.org The exploration of these derivatives could lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders. uni-muenchen.de

From a chemical biology perspective, labeled versions of this compound could be synthesized and used as probes to study the activity and localization of enzymes involved in the metabolism of phenethylamines. This could provide valuable insights into the biochemical pathways that are relevant to both normal physiological processes and the toxicology of various substances.

In the intersection of supramolecular chemistry and materials science , the ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the design of self-assembling systems and functional materials. The development of MIPs, as discussed earlier, is a prime example of this interdisciplinary approach. rsc.org

The following table outlines potential interdisciplinary research areas involving this compound.

| Interdisciplinary Field | Research Focus | Potential Impact |

| Medicinal Chemistry | Design of novel receptor ligands | Development of new therapeutics for neurological disorders. acs.orguni-muenchen.de |

| Chemical Biology | Synthesis of molecular probes | Elucidation of metabolic pathways and enzyme function. |

| Materials Science | Creation of functional polymers and self-assembling systems | Development of advanced sensors, separation media, and drug delivery vehicles. nih.gov |

| Agrochemistry | Synthesis of novel pesticides and herbicides | Indole derivatives, which can be synthesized from phenethylamine precursors, have shown promise in this area. researchgate.net |

Q & A

Q. What computational tools predict the metabolic pathways of this compound?

- Methodological Answer : Apply in silico platforms like ADMET Predictor™ or SwissADME to simulate phase I/II metabolism. Cross-validate predictions with in vitro HLM data, focusing on cytochrome P450 2D6-mediated O-demethylation .

Tables for Key Data

| Analytical Method | Matrix | LOQ (ng/mL) | Internal Standard | Reference |

|---|---|---|---|---|

| LC-MS/MS | Urine/Plasma | 1.0–20.0 | 8-OHdG-¹⁵N₅, HNE-MA-d3 | |

| GC-MS (Derivatized) | Serum | 5.0 | MDA-d2 |

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Formylation | AlCl₃, DCM, 0°C, 2h | 78 | |

| NaHSO₄/H₂O₂ Oxidation | Methanol, 60°C, 1h | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.